molecular formula C26H25FN2O3S B2828118 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 893253-97-9

2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2828118
CAS No.: 893253-97-9
M. Wt: 464.56
InChI Key: XXJQUESRCXQMTD-UHFFFAOYSA-N
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Description

The compound 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic small molecule featuring a sulfonylated indole core linked to a 4-isopropylphenyl acetamide group. Its structure combines a 4-fluorophenylmethanesulfonyl moiety at the indole 3-position and a bulky isopropyl group on the acetamide’s aromatic ring.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3S/c1-18(2)20-9-13-22(14-10-20)28-26(30)16-29-15-25(23-5-3-4-6-24(23)29)33(31,32)17-19-7-11-21(27)12-8-19/h3-15,18H,16-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJQUESRCXQMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Sulfonylation: The indole core is then sulfonylated using 4-fluorobenzyl sulfonyl chloride in the presence of a base like triethylamine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated indole with 4-isopropylphenyl acetamide under appropriate conditions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the sulfonyl group or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the methanesulfonyl group enhances the compound's interaction with biological targets, potentially leading to improved efficacy against tumors .

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests potential applications in treating inflammatory diseases. The incorporation of the fluorophenyl group may enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Antimicrobial Properties

Preliminary research indicates that related compounds exhibit antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its antibacterial properties, which could be leveraged in developing new antibiotics or adjunct therapies for resistant infections .

Synthesis Strategies

The synthesis of 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves several strategic steps:

  • Formation of the Indole Core : Utilizing cyclization reactions to construct the indole framework.
  • Introduction of the Methanesulfonyl Group : Employing electrophilic aromatic substitution or nucleophilic attack strategies to incorporate the methanesulfonyl moiety.
  • Final Acetamide Formation : Reacting the intermediate with appropriate acetic acid derivatives to yield the final product.

Case Studies

Research has documented successful syntheses and biological evaluations of similar indole derivatives. For example, one study demonstrated that modifying the substituents on the indole ring significantly influenced both the potency and selectivity of anticancer activity against specific cell lines . Another investigation highlighted the importance of structural diversity in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Core Indole Modifications
  • Sulfonyl vs. Sulfanyl/Sulfonamide Groups :
    • The target compound’s methanesulfonyl group at the indole 3-position distinguishes it from analogs like 2-[(4-fluorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (), which uses a sulfanyl (S–) linker. Sulfonyl groups typically increase polarity and hydrogen-bonding capacity compared to sulfanyl groups .
    • N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (9d; ) replaces the indole with an isoindole core and introduces a hydroxyalkoxy chain, altering solubility and steric bulk .
Acetamide Substituents
  • Aromatic Ring Modifications: The 4-isopropylphenyl group on the acetamide is structurally similar to N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-[4-(3-hydroxypropoxy)phenyl]acetamide (13k; ), which substitutes the isopropyl group with a hydroxypropoxy chain. This difference likely impacts lipophilicity and interactions with hydrophobic binding pockets . N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide () features a dimethylphenyl group instead of isopropylphenyl, demonstrating how minor aromatic substitutions influence steric hindrance and metabolic stability .

Physicochemical and Spectroscopic Data

  • Molecular Weight and NMR Profiles :
    • While the target compound’s exact molecular weight is unspecified, analogs like N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-[4-(4-hydroxybutoxy)phenyl]acetamide (13l; ) exhibit molecular weights of ~553–633 g/mol, as determined by MS. The target’s molecular weight is expected to fall within this range .
    • 1H-NMR shifts for indole protons in sulfonylated analogs (e.g., δ 7.2–8.1 ppm for aromatic protons; ) align with the target’s predicted spectral features .

Data Table: Key Structural Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide Indole 3-(4-Fluorophenylmethanesulfonyl), N-(4-isopropylphenyl) ~500–550 (estimated) Target
2-[(4-Fluorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide Acetamide 4-Fluorophenylsulfanyl, N-(4-isopropylphenyl) 362.4 (calculated)
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide Indole 3-Sulfonyl, 4-fluorobenzyl, N-(2,3-dimethylphenyl) 468.5 (calculated)
N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-[4-(3-hydroxypropoxy)phenyl]acetamide Isoindole 4-Fluorophenylmethyl, 3-hydroxypropoxy, acetamide 553 (MS data)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) Indole 3-Sulfonamide, 4-chlorobenzoyl, 5-methoxy 487.9 (calculated)

Biological Activity

The compound 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic derivative characterized by its complex structure, which includes an indole moiety, a methanesulfonyl group, and a propan-2-yl-substituted phenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antioxidant and anticancer research.

  • Molecular Formula : C22H24FN2O3S
  • Molecular Weight : 426.5 g/mol
  • CAS Number : 893252-80-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Indole Core : Using Fischer indole synthesis or similar methods.
  • Sulfonylation : The indole core is sulfonylated with 4-fluorobenzyl sulfonyl chloride in the presence of a base.
  • Acetamide Formation : The final step entails reacting the sulfonylated indole with 4-isopropylphenyl acetamide under controlled conditions.

Antioxidant Activity

The antioxidant potential of compounds similar to this indole derivative has been evaluated using the DPPH radical scavenging method. This assay measures the ability of a compound to donate hydrogen atoms or electrons to neutralize free radicals. Studies have shown that derivatives with similar structures exhibit significant antioxidant activity, often surpassing that of well-known antioxidants like ascorbic acid .

Anticancer Activity

Research indicates that this compound and its analogs exhibit promising anticancer properties. For example, in vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

  • U-87 (human glioblastoma)
  • MDA-MB-231 (triple-negative breast cancer)

The MTT assay results indicated that compounds with structural similarities to 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective activity profile .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities associated with this compound:

  • Cytotoxicity Assessment :
    • A study reported that similar derivatives reduced cell viability in U-87 cells by approximately 80% at concentrations around 100 µM after 72 hours of incubation.
    • The same study noted that these compounds had less impact on MDA-MB-231 cells, indicating a potential for targeted therapeutic applications .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key cellular pathways related to cell proliferation and apoptosis. Further research is needed to elucidate these mechanisms fully.
  • Structure-Activity Relationship (SAR) :
    • An analysis of various derivatives revealed that modifications in substituent groups significantly influenced biological activity. For instance, the introduction of different functional groups on the phenyl rings altered both antioxidant and anticancer activities .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis typically involves three key steps: (1) alkylation of the indole core with 4-fluorobenzyl bromide (using K₂CO₃ as a base), (2) sulfonylation with methanesulfonyl chloride (using triethylamine), and (3) coupling with 4-isopropylaniline to form the acetamide. Yield optimization requires precise temperature control (e.g., 0–5°C for sulfonylation), anhydrous solvents (e.g., DMF or THF), and catalytic agents like DMAP for acylations. Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms substituent positions (e.g., indole C3-sulfonyl, isopropylphenyl acetamide). Key signals include indole H-2 (δ 7.8–8.2 ppm) and sulfonyl group integration .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 495.17 for C₂₆H₂₄FN₂O₃S).
  • HPLC : Purity >95% using a C18 column (MeCN/H₂O + 0.1% TFA) .

Q. What computational tools predict this compound’s solubility and stability under physiological conditions?

  • Methodological Answer : Use Schrödinger’s QikProp or ADMET Predictor to calculate logP (lipophilicity) and aqueous solubility (logS). Molecular dynamics (MD) simulations (e.g., GROMACS ) assess stability in lipid bilayers. Substituents like the sulfonyl group reduce logP (~3.5), favoring aqueous solubility, while the isopropylphenyl group may increase plasma protein binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different in vitro models?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, serum concentration). Standardize protocols:
  • Use isogenic cell lines (e.g., HEK293 vs. HepG2) to control genetic background effects.
  • Validate target engagement via SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) .
  • Compare IC₅₀ values under matched nutrient/media conditions .

Q. What challenges arise in crystallographic refinement, and how can software like SHELX address them?

  • Methodological Answer : Challenges include twinning (common in sulfonamide derivatives) and weak high-resolution data. SHELXL refinement strategies:
  • Apply TWIN/BASF commands for twinned crystals.
  • Use ISOR/SUMP restraints for disordered isopropyl groups.
  • Validate hydrogen-bonding networks (e.g., sulfonyl O···H-N indole interactions) via OLEX2 visualization .

Q. How does the substitution pattern influence pharmacokinetics (PK) and pharmacodynamics (PD)?

  • Methodological Answer :
  • SAR Studies : Replace the isopropyl group with 4-fluoro () or 4-methoxy () to modulate CYP450 metabolism.
  • In Vivo PK : Administer 10 mg/kg (IV/PO) in rodents; monitor plasma half-life via LC-MS. The sulfonyl group enhances metabolic stability (t₁/₂ >4 hrs) but may reduce BBB penetration .

Q. What computational strategies predict binding interactions with putative targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Glide (Schrödinger) to model binding to kinases (e.g., JAK2). The indole-sulfonyl moiety likely occupies the ATP-binding pocket.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting the fluorophenyl group .

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